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molecular formula C9H10N2OS B8697853 6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol

6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol

Cat. No. B8697853
M. Wt: 194.26 g/mol
InChI Key: CNVADFMLZWWDCK-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

A solution of 6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester (Formula E-4) (5.8 g) in dry THF (125 mL) was treated with LiAlH4 (1.86 g) and reacted for 5.5 hours. After serial quenching with water and 15% sodium hydroxide, the suspension was diluted to 700 mL with chloroform. The filter cake was washed with hot chloroform, the combined filtrate and washes were evaporated to yield pure 6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol (FIG. E-5) (2.67 g).
Name
6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:13]2[C:9]([S:10][C:11]3[CH2:16][CH2:15][CH2:14][C:12]=32)=[N:8][CH:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:8]1[CH:7]=[C:6]([CH2:4][OH:3])[N:13]2[C:12]3[CH2:14][CH2:15][CH2:16][C:11]=3[S:10][C:9]=12 |f:1.2.3.4.5.6|

Inputs

Step One
Name
6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester
Quantity
5.8 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C2SC3=C(N21)CCC3
Name
Quantity
1.86 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
After serial quenching with water and 15% sodium hydroxide
ADDITION
Type
ADDITION
Details
the suspension was diluted to 700 mL with chloroform
WASH
Type
WASH
Details
The filter cake was washed with hot chloroform
CUSTOM
Type
CUSTOM
Details
the combined filtrate and washes were evaporated

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2C1SC1=C2CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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